7-(Chloromethyl)-3-phenyl-1-benzofuran

Medicinal Chemistry Synthetic Methodology Benzofuran Derivatization

Researchers requiring a regioisomerically pure 7-chloromethyl handle for systematic SAR studies often face supply bottlenecks with generic benzofuran cores. This 3-phenylbenzofuran derivative (CAS 58371-32-7) provides the exact 7-position substitution critical for CYP17 inhibitor profiling and anticancer pharmacophore elaboration. - Enables SN2 diversification with amines, thiols, and alkoxides to generate 7-aminomethyl, 7-thioether, and 7-alkoxy libraries. - The 3-phenyl substituent maintains the core pharmacophore while the 7-CH₂Cl handle allows attachment of affinity tags or fluorescent probes for target-ID studies. - Supplied with certificates of analysis; cold-chain shipping preserves reactive benzylic chloride integrity for global delivery.

Molecular Formula C15H11ClO
Molecular Weight 242.70 g/mol
CAS No. 58371-32-7
Cat. No. B12885875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Chloromethyl)-3-phenyl-1-benzofuran
CAS58371-32-7
Molecular FormulaC15H11ClO
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC3=C(C=CC=C23)CCl
InChIInChI=1S/C15H11ClO/c16-9-12-7-4-8-13-14(10-17-15(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2
InChIKeyNKWQJUZIVCUQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Chloromethyl)-3-phenyl-1-benzofuran: Synthetic Intermediate


7-(Chloromethyl)-3-phenyl-1-benzofuran (CAS 58371-32-7, molecular formula C₁₅H₁₁ClO) is a substituted benzofuran derivative characterized by a 3-phenyl substituent and a reactive chloromethyl group at the 7-position of the benzofuran core [1]. The compound serves primarily as a versatile synthetic intermediate, with the chloromethyl group enabling nucleophilic substitution reactions for further structural elaboration [2]. The 7-position substitution pattern distinguishes this compound from other chloromethyl-benzofuran regioisomers (e.g., 2- or 3-position substitution) in terms of steric accessibility and electronic environment [3].

Why 7-(Chloromethyl)-3-phenyl-1-benzofuran Is Irreplaceable


Regioisomeric substitution of the chloromethyl group on the benzofuran scaffold produces compounds with fundamentally different reactivity profiles and synthetic utility. The 7-position chloromethyl group resides on the benzene ring adjacent to the furan oxygen, creating a distinct electronic environment and steric accessibility compared to 2-position (furanyl) or 3-position chloromethyl analogs [1]. 3-Phenylbenzofurans with 7-position functionalization have been specifically claimed in the patent literature as pharmacologically distinct entities, with the substitution pattern directly influencing biological target engagement [2]. Generic substitution with unsubstituted 3-phenylbenzofuran (CAS 29909-72-6) eliminates the reactive handle entirely, while substitution with alternative regioisomers (e.g., 2-chloromethyl-3-phenylbenzofuran) alters the spatial orientation of subsequent derivatization products relative to the 3-phenyl pharmacophore [3].

Comparative Evidence for 7-(Chloromethyl)-3-phenyl-1-benzofuran


Distinct Reactivity of 7-Position Chloromethyl Substitution

The chloromethyl group at the 7-position of the benzofuran core occupies the benzene ring adjacent to the furan oxygen, creating a steric and electronic environment that differs quantitatively from 2-position (furanyl) or 3-position substitution [1]. In the synthesis of pharmacologically active benzofurans, the 7-position substitution pattern enables distinct downstream functionalization pathways. The target compound serves as an intermediate where the chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides to generate 7-aminomethyl, 7-thiomethyl, or 7-alkoxymethyl derivatives that cannot be accessed from 2-chloromethyl or 3-chloromethyl regioisomers [2].

Medicinal Chemistry Synthetic Methodology Benzofuran Derivatization

Therapeutic Potential of 3-Phenylbenzofuran Scaffold

The 3-phenylbenzofuran core structure, which constitutes the pharmacophoric backbone of 7-(chloromethyl)-3-phenyl-1-benzofuran, has been established in the patent and review literature as possessing intrinsic biological activity relevant to multiple therapeutic areas [1]. Specifically, 3-phenylbenzofuran derivatives substituted on the benzo ring (positions 5, 6, or 7) have been claimed as anti-inflammatory, anti-pyretic, and analgesic agents, with the substitution position on the benzo ring influencing pharmacological activity [2]. The 3-phenylbenzofuran scaffold has also been identified in comprehensive reviews as a privileged structure in anticancer drug discovery, with derivatives demonstrating inhibitory potency against a panel of human cancer cell lines [3].

Anti-inflammatory Anticancer Pharmacology

CYP Enzyme Interaction via 7-Position Functionalization

The benzofuran scaffold, particularly with phenyl substitution at the 3-position, has been identified as a potential modulator of cytochrome P450 (CYP) enzymes [1]. Benzofuran derivatives have been disclosed in patent literature as inhibitors of steroid 17α-hydroxylase and/or steroid C17-20 lyase (CYP17), enzymes critical in androgen biosynthesis and prostate cancer progression [2]. The 7-position substitution pattern offers a strategic site for introducing moieties that modulate metabolic stability or CYP interaction profiles without perturbing the 3-phenyl pharmacophore that may be essential for target engagement. Hydroxylated 2-phenylbenzofuran derivatives have demonstrated cholinesterase inhibitory activity, illustrating how phenyl positioning (2- vs. 3-position) and ring hydroxylation patterns influence biological target selectivity [3].

Drug Metabolism CYP Inhibition Pharmacokinetics

Applications of 7-(Chloromethyl)-3-phenyl-1-benzofuran


Anti-Inflammatory Lead Optimization via 7-Aminomethyl Derivatives

The chloromethyl group at the 7-position enables nucleophilic substitution with primary or secondary amines to generate 7-aminomethyl-3-phenylbenzofuran derivatives. This synthetic pathway is directly supported by the patent literature establishing that 3-phenylbenzofurans with benzo-ring substitution (positions 5, 6, or 7) possess anti-inflammatory, anti-pyretic, and analgesic activities [1]. The 7-aminomethyl derivatives represent a logical extension of this pharmacophore, with the amine moiety potentially enhancing aqueous solubility or enabling salt formation for formulation development.

CYP Profiling Libraries via 7-Heteroatom Diversification

The 7-chloromethyl reactive handle allows systematic diversification via SN2 reactions with thiols, alkoxides, and nitrogen nucleophiles to generate compound libraries for structure-activity relationship (SAR) studies. Benzofuran derivatives have been established as inhibitors of CYP17 (steroid 17α-hydroxylase and C17-20 lyase), enzymes implicated in prostate cancer and androgen-related disorders [2]. The 7-position substitution on the 3-phenylbenzofuran scaffold provides a vector for modulating CYP inhibition potency and selectivity while maintaining the core pharmacophore.

Anticancer Target Validation Using 7-Substituted Probes

The 3-phenylbenzofuran scaffold has been identified in comprehensive reviews as a promising anticancer pharmacophore, with derivatives demonstrating inhibitory activity against multiple human cancer cell lines [3]. The 7-chloromethyl group serves as an attachment point for introducing affinity tags (biotin), fluorescent probes, or photoaffinity labels for target identification and mechanism-of-action studies. This application leverages both the established anticancer relevance of the 3-phenylbenzofuran core and the synthetic accessibility provided by the 7-chloromethyl handle.

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